Angiotensin I/II (1-6)
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55N11O10/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41)/t19-,23-,24-,25-,26-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDDLSICWJNDAM-GKUXVWPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Generation and Dynamic Metabolism of Angiotensin Peptides
Classical Renin-Angiotensin System Pathway
The classical RAS pathway is a well-characterized enzymatic cascade that leads to the generation of Angiotensin II and its subsequent metabolites. nih.govverywellhealth.com
Renin-Mediated Angiotensinogen (B3276523) Cleavage to Angiotensin I
The initial and rate-limiting step of the classical RAS is the cleavage of angiotensinogen by renin. nih.govnih.gov Angiotensinogen is a protein primarily synthesized and secreted into the circulation by the liver. nih.govnih.gov Renin, a highly specific aspartyl protease, is produced and released by the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure. nih.govnih.gov Renin specifically cleaves the peptide bond between Leucine (Leu¹⁰) and Valine (Val¹¹) at the N-terminus of angiotensinogen to release the decapeptide Angiotensin I. nih.govresearchgate.net While Angiotensin I itself has no known significant biological activity, it serves as the precursor for the potent vasoconstrictor, Angiotensin II. nih.govbritannica.com
Angiotensin-Converting Enzyme (ACE) Action in Angiotensin II Formation
The conversion of the inactive Angiotensin I to the biologically active Angiotensin II is primarily catalyzed by the Angiotensin-Converting Enzyme (ACE). britannica.comwikipedia.org ACE is a dipeptidyl carboxypeptidase that is predominantly found on the surface of vascular endothelial cells, with particularly high concentrations in the lungs. nih.govpharmacologyeducation.org ACE removes the C-terminal dipeptide (Histidine-Leucine) from Angiotensin I, resulting in the formation of the octapeptide Angiotensin II. nih.govwikipedia.org The formation of Angiotensin II is a critical step, as it is the principal mediator of the classical RAS's effects. mdpi.com
Subsequent Cleavage of Angiotensin II to Angiotensin III and Angiotensin IV
Following its formation, Angiotensin II can be further metabolized into other active peptides. Aminopeptidase (B13392206) A can cleave the N-terminal aspartic acid from Angiotensin II to form the heptapeptide (B1575542) Angiotensin III. mdpi.comahajournals.org Angiotensin III exhibits about 40% of the pressor activity of Angiotensin II but is a potent stimulator of aldosterone (B195564) release. wikipedia.org Subsequently, Angiotensin III can be acted upon by aminopeptidase N, which removes the N-terminal arginine, to produce the hexapeptide Angiotensin IV. mdpi.comresearchgate.net
Alternative and Non-Canonical Angiotensin Peptide-Generating Pathways
In addition to the classical pathway, several alternative or non-canonical pathways for the generation of angiotensin peptides have been identified. These pathways can operate independently of renin or ACE and are particularly significant in specific tissues and pathological conditions. nih.govscielo.br
Cathepsin-Mediated Angiotensin Peptide Production
Cathepsins, a group of proteases, also contribute to the generation of angiotensin peptides through non-canonical pathways. For instance, Cathepsin D, a lysosomal aspartyl protease, can cleave angiotensinogen to form Angiotensin I, providing a renin-independent mechanism for initiating the RAS cascade. mdpi.comahajournals.org There is also evidence that Cathepsin B can be involved in the activation of prorenin to renin. nih.govahajournals.org Furthermore, Cathepsin G can directly convert angiotensinogen to Angiotensin II. mdpi.com These cathepsin-mediated pathways may be particularly relevant in specific cellular compartments or during pathological states like myocardial infarction. mdpi.com
Key Enzymes in Angiotensin Peptide Metabolism
| Enzyme | Primary Action | Significance |
|---|---|---|
| Renin | Cleaves Angiotensinogen to form Angiotensin I. nih.gov | Rate-limiting step in the classical RAS. nih.gov |
| Angiotensin-Converting Enzyme (ACE) | Converts Angiotensin I to Angiotensin II. wikipedia.org | Primary pathway for Angiotensin II formation in the circulation. nih.gov |
| Chymase | Converts Angiotensin I to Angiotensin II. physiology.org | Major alternative pathway for Angiotensin II formation, especially in the heart. mdpi.comphysiology.org |
| Aminopeptidase A | Converts Angiotensin II to Angiotensin III. mdpi.com | Initiates the formation of downstream angiotensin metabolites. ahajournals.org |
| Aminopeptidase N | Converts Angiotensin III to Angiotensin IV. mdpi.com | Continues the metabolic cascade of angiotensin peptides. researchgate.net |
| Cathepsin D | Cleaves Angiotensinogen to form Angiotensin I. mdpi.com | A renin-independent pathway for initiating the RAS. ahajournals.org |
Formation and Significance of Specific Angiotensin Fragments Beyond Canonical Peptides
Enzymatic Pathways Leading to Truncated Angiotensin Peptides
The primary precursor, Angiotensin I (Ang I), is a decapeptide cleaved from angiotensinogen by renin. nih.govwikipedia.org From Ang I, the pathways diverge. The most well-known pathway involves Angiotensin-Converting Enzyme (ACE), which removes the C-terminal dipeptide from Ang I to form the octapeptide Ang II. nih.govwikipedia.org However, ACE is not the only enzyme that acts on Ang I. Endopeptidases such as Neprilysin (NEP), thimet oligopeptidase, and prolyl endopeptidase can cleave Ang I to directly form the heptapeptide Angiotensin-(1-7). frontiersin.orgresearchgate.net
Angiotensin-Converting Enzyme 2 (ACE2), a homolog of ACE, provides another major pathway. ACE2 functions as a carboxypeptidase, removing a single amino acid from the C-terminus of its substrates. ahajournals.org Its primary role in this context is the conversion of Ang II into Ang-(1-7). ahajournals.orgersnet.orgfrontiersin.org This action is crucial as it degrades the potent vasoconstrictor Ang II while simultaneously producing the generally vasodilatory and protective Ang-(1-7). ahajournals.orgfrontiersin.org ACE2 can also cleave Ang I to produce the nonapeptide Angiotensin-(1-9). frontiersin.orgahajournals.org This Ang-(1-9) can then be converted to Ang-(1-7) by the action of ACE or NEP. ahajournals.orgmdpi.com
Further processing of angiotensin peptides leads to even smaller fragments. Ang II can be sequentially cleaved at its N-terminus by aminopeptidases. Aminopeptidase A removes the first amino acid (Asp) to form Angiotensin III (Ang III or Ang-(2-8)). nih.gov Subsequently, aminopeptidase N can remove the new N-terminal amino acid (Arg) from Ang III to generate Angiotensin IV (Ang IV or Ang-(3-8)). nih.gov
The metabolism of Ang-(1-7) also contributes to the pool of truncated peptides. ACE, in addition to forming Ang II, is a primary enzyme for the degradation of Ang-(1-7). It cleaves the C-terminal dipeptide of Ang-(1-7) to produce the inactive pentapeptide Angiotensin-(1-5). nih.govfrontiersin.org
Finally, other enzymes like prolyl carboxypeptidase (PRCP) and prolyl oligopeptidase (POP) have been identified as being capable of directly converting Ang II to Ang-(1-7), adding further layers of complexity and regulation to the system. ahajournals.org
Table 1: Key Enzymatic Pathways in Truncated Angiotensin Peptide Generation
| Enzyme | Substrate | Product(s) | Cleavage Type |
|---|---|---|---|
| Angiotensin-Converting Enzyme (ACE) | Angiotensin I | Angiotensin II | Dipeptidyl Carboxypeptidase |
| Angiotensin-Converting Enzyme (ACE) | Angiotensin-(1-9) | Angiotensin-(1-7) | Dipeptidyl Carboxypeptidase |
| Angiotensin-Converting Enzyme (ACE) | Angiotensin-(1-7) | Angiotensin-(1-5) | Dipeptidyl Caroxidase |
| Angiotensin-Converting Enzyme 2 (ACE2) | Angiotensin II | Angiotensin-(1-7) | Monocarboxypeptidase |
| Angiotensin-Converting Enzyme 2 (ACE2) | Angiotensin I | Angiotensin-(1-9) | Monocarboxypeptidase |
| Neprilysin (NEP) | Angiotensin I | Angiotensin-(1-7) | Endopeptidase |
| Aminopeptidase A | Angiotensin II | Angiotensin III (2-8) | Aminopeptidase |
| Aminopeptidase N | Angiotensin III (2-8) | Angiotensin IV (3-8) | Aminopeptidase |
| Prolyl Oligopeptidase (POP) / Prolyl Carboxypeptidase (PRCP) | Angiotensin II | Angiotensin-(1-7) | Carboxypeptidase |
Comparative Analysis of Angiotensin Fragment Generation Kinetics
Studies comparing the kinetics of angiotensin peptide metabolism by ACE, ACE2, and Neprilysin (NEP) under defined experimental conditions provide significant insights. nih.gov For the conversion of Ang I, ACE is remarkably efficient at producing Ang II. In contrast, NEP is also highly effective at cleaving Ang I, but it produces Ang-(1-7) with a catalytic efficiency (kcat/Km of 6.2x10⁵ M⁻¹s⁻¹) that rivals ACE's primary function. nih.gov ACE2, however, is a relatively poor catalyst for Ang I conversion to Ang-(1-9) (kcat/Km of 3.3x10⁴ M⁻¹s⁻¹). nih.gov
The most striking kinetic difference is seen with Ang II as the substrate. ACE2 hydrolyzes Ang II to Ang-(1-7) with exceptionally high efficiency (kcat/Km of 2.2x10⁶ M⁻¹s⁻¹). nih.gov This catalytic efficiency is approximately 400 times greater than the efficiency with which ACE2 cleaves Ang I, establishing the conversion of Ang II to Ang-(1-7) as the primary role of ACE2 in the RAS. mdpi.com NEP can also degrade Ang II, but with a 10-fold lower efficiency than ACE2. nih.gov ACE does not hydrolyze Ang II. nih.gov
Regarding the metabolism of other fragments, Ang-(1-9) is cleaved more efficiently by NEP than by ACE. nih.gov Ang-(1-7) is a substrate for ACE, which cleaves it to Ang-(1-5) with a catalytic efficiency (kcat/Km of 3.3-3.6x10⁵ M⁻¹s⁻¹) comparable to the efficiency of ACE's domains acting on Ang I. nih.gov Conversely, Ang-(1-7) is a very poor substrate for NEP and is not cleaved by ACE2 at all. nih.gov Another enzyme, endo-oligopeptidase B, has been shown to inactivate Ang II by cleaving the Pro7-Phe8 bond to form Ang-(1-7), with a Km of 6.3 x 10⁻⁵ M for Angiotensin II. nih.govahajournals.org
This kinetic data highlights a finely tuned system where the relative levels and activities of ACE, ACE2, and NEP in a specific tissue will dictate whether the local environment favors the production of the potent vasoconstrictor Ang II or the vasodilatory and protective peptide Ang-(1-7).
Table 2: Comparative Kinetics of Angiotensin Fragment Generation
| Enzyme | Substrate | Product | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| ACE2 | Angiotensin II | Angiotensin-(1-7) | 2.2 x 10⁶ nih.gov |
| Neprilysin (NEP) | Angiotensin I | Angiotensin-(1-7) | 6.2 x 10⁵ nih.gov |
| ACE (N-domain) | Angiotensin-(1-7) | Angiotensin-(1-5) | 3.6 x 10⁵ nih.gov |
| ACE (C-domain) | Angiotensin-(1-7) | Angiotensin-(1-5) | 3.3 x 10⁵ nih.gov |
| Neprilysin (NEP) | Angiotensin II | Degradation Products | 2.2 x 10⁵ nih.gov |
| ACE (C-domain) | Angiotensin I | Angiotensin II | 1.1 x 10⁷ (Reported elsewhere) |
| ACE2 | Angiotensin I | Angiotensin-(1-9) | 3.3 x 10⁴ nih.gov |
In-depth Scientific Review of Angiotensin I/II (1-6) Faces Data Limitations
A comprehensive analysis of the chemical compound "Angiotensin I/II (1-6)" as per the requested detailed outline is not feasible at this time due to a significant lack of specific scientific literature. While the renin-angiotensin system and its various peptide components are extensively studied, "Angiotensin I/II (1-6)"—a peptide fragment with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His—is not prominently characterized in published research regarding its unique molecular and cellular mechanisms of action.
Initial searches indicate that "Angiotensin I/II (1-6)" is recognized as a hexapeptide fragment derived from Angiotensin I and II. medchemexpress.comtargetmol.com However, detailed pharmacological data, including specific binding affinities, receptor activation profiles, and subsequent intracellular signal transduction cascades, are not available in the current body of scientific literature. The vast majority of research focuses on the well-established actions of Angiotensin II and Angiotensin-(1-7).
Therefore, constructing a thorough and scientifically accurate article that strictly adheres to the provided outline for "Angiotensin I/II (1-6)" is not possible without substantial new research. The specific subsections requested, such as:
Molecular and Cellular Mechanisms of Angiotensin Peptide Action
Intracellular Signal Transduction Cascades
...cannot be populated with information specific to "Angiotensin I/II (1-6)."
To provide a valuable and scientifically robust article, it is recommended to shift the focus to a more extensively researched angiotensin peptide, such as Angiotensin II or Angiotensin-(1-7) . There is a wealth of published data available for these compounds that would allow for a detailed and accurate exploration of the outlined topics, including the creation of informative data tables based on established research findings.
G-Protein Coupled Receptor (GPCR) Signaling Pathways
The primary receptors for Angiotensin II, the type 1 (AT1) and type 2 (AT2) receptors, are members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.orgahajournals.org The majority of the well-characterized physiological and pathological effects of Ang II are mediated by the AT1 receptor, which couples to several distinct classes of heterotrimeric G proteins. oup.comwikipedia.org
Gq/11, Gi/o, and G12/13 Protein Activation
Upon Angiotensin II binding, the AT1 receptor undergoes a conformational change that facilitates its interaction with and activation of specific heterotrimeric G proteins. The primary coupling partner for the AT1 receptor is the Gq/11 family of G proteins. oup.comwikipedia.org This interaction leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer, both of which are then free to activate downstream effector molecules. In addition to Gq/11, the AT1 receptor has also been shown to couple to Gi/o and G12/13 proteins. oup.comahajournals.org The coupling to different G proteins can be influenced by the specific cellular context and can lead to the activation of distinct signaling cascades, contributing to the pleiotropic effects of Angiotensin II. ahajournals.org
| G-Protein Family | Primary Effector(s) | Key Downstream Events |
| Gq/11 | Phospholipase C-β (PLC-β) | IP₃ production, DAG formation, Ca²⁺ mobilization, PKC activation |
| Gi/o | Adenylyl cyclase (inhibition) | Decreased cAMP levels |
| G12/13 | RhoGEFs (e.g., p115-RhoGEF) | RhoA activation, cytoskeletal rearrangement, cell migration |
This table summarizes the primary G-protein families activated by the Angiotensin II AT1 receptor and their principal downstream signaling events.
Phospholipase C (PLC) and Phospholipase D (PLD) Activation
The activation of Gαq/11 by the Angiotensin II-bound AT1 receptor directly stimulates the activity of Phospholipase C-β (PLC-β). physiology.orgahajournals.org PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). oup.com
Angiotensin II also stimulates the activity of Phospholipase D (PLD). nih.govportlandpress.com PLD activation can occur through various mechanisms, including pathways dependent on protein kinase C (PKC) and small GTPases of the Rho and ARF families. nih.gov PLD hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA), which can be further converted to DAG by PA phosphohydrolase. portlandpress.com This provides a sustained source of DAG, contributing to prolonged PKC activation. portlandpress.com In some cell types, Angiotensin II-induced PLD activation is primarily linked to the PLD2 isoform. ahajournals.org
Intracellular Calcium Mobilization and Protein Kinase C (PKC) Activation
The IP₃ generated by PLC-β activity diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. nih.govnih.govpnas.org This rapid increase in intracellular Ca²⁺ concentration is a key event in many of Angiotensin II's acute effects, including smooth muscle contraction. oup.com
The other second messenger produced by PLC-β, diacylglycerol (DAG), remains in the plasma membrane where it, along with the elevated intracellular Ca²⁺, activates conventional and novel isoforms of Protein Kinase C (PKC). diabetesjournals.orgahajournals.orgahajournals.org Activated PKC then phosphorylates a wide range of substrate proteins on serine and threonine residues, leading to a cascade of downstream cellular responses, including cell growth, gene expression, and desensitization of the AT1 receptor. nih.govjst.go.jp Angiotensin II has been shown to induce the translocation of several PKC isoforms, including PKC-α, -β1/2, and -δ, to the membrane, a key step in their activation. diabetesjournals.orgnih.gov
Non-G-Protein Signaling Mechanisms
In addition to the classical G-protein-mediated pathways, the AT1 receptor can also initiate signaling through mechanisms that are independent of heterotrimeric G-proteins. These pathways often involve the recruitment of other signaling molecules to the receptor and the transactivation of other receptor systems.
Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, JNK, p38MAPK)
Angiotensin II is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial for regulating cell growth, differentiation, inflammation, and apoptosis. physiology.orgscielo.br The three major MAPK pathways activated by Angiotensin II are the extracellular signal-regulated kinase 1/2 (ERK1/2), the c-Jun N-terminal kinase (JNK), and the p38 MAPK pathways. plos.orgnih.govamegroups.org
The activation of these MAPK pathways by Angiotensin II can occur through both G-protein-dependent and -independent mechanisms. ahajournals.orgnih.gov For instance, PKC activation downstream of Gq/11 can lead to the activation of the Raf-MEK-ERK1/2 cascade. ahajournals.org However, Angiotensin II can also activate MAPKs through G-protein-independent pathways, such as those involving β-arrestin scaffolding or the transactivation of receptor tyrosine kinases. ahajournals.org
| MAPK Pathway | Key Upstream Activators (in Ang II signaling) | Major Cellular Responses |
| ERK1/2 | Ras/Raf, PKC, EGFR transactivation | Cell proliferation, hypertrophy, differentiation |
| JNK | Small GTPases (Rac, Cdc42), MKK4/7 | Apoptosis, inflammation, cell stress responses |
| p38MAPK | MKK3/6, TGF-β activated kinase 1 (TAK1) | Inflammation, apoptosis, cell cycle arrest, hypertrophy |
This table outlines the three major MAPK pathways activated by Angiotensin II, their key upstream activators in this context, and their primary cellular outcomes.
Receptor Tyrosine Kinase (RTK) Transactivation (e.g., EGFR, PDGFR)
A significant non-G-protein signaling mechanism employed by the Angiotensin II AT1 receptor is the transactivation of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR). physiology.orgahajournals.orgscielo.br This process involves the Angiotensin II-induced, ligand-independent activation of these RTKs. ahajournals.org The mechanisms underlying this transactivation are complex and can involve the generation of reactive oxygen species (ROS) and the activation of membrane-bound metalloproteinases that cleave and release RTK ligands like heparin-binding EGF (HB-EGF). portlandpress.com
Once transactivated, these RTKs can recruit and activate their own downstream signaling molecules, including the Ras-ERK1/2 pathway, thereby contributing to the mitogenic and hypertrophic effects of Angiotensin II. ahajournals.orgcdnsciencepub.com For example, Angiotensin II-induced transactivation of the EGFR has been shown to be a critical step in the activation of ERK1/2 in several cell types. nih.govahajournals.org Similarly, PDGFR transactivation plays a role in Angiotensin II-mediated vascular remodeling and fibrosis. ahajournals.orgahajournals.org The transactivation of the insulin-like growth factor-I receptor (IGF-IR) by Angiotensin II has also been reported, contributing to downstream signaling to phosphatidylinositol 3-kinase (PI3K). oup.com
Non-Receptor Tyrosine Kinases (e.g., Src, JAK/STAT, FAK, Pyk2, p130Cas)
The activation of the Angiotensin II type 1 (AT1) receptor initiates a complex network of intracellular signaling that prominently features non-receptor tyrosine kinases. These kinases are crucial intermediaries, translating the receptor-level signal into diverse cellular responses such as cell growth, migration, and inflammation. researchgate.netgla.ac.uk Upon Angiotensin II binding, the AT1 receptor triggers the activation of several families of these kinases.
Key non-receptor tyrosine kinases activated by Angiotensin II include:
Src family kinases (SFKs): c-Src is a critical kinase in Angiotensin II signaling. nih.gov Its activation can be mediated by G protein βγ subunits and is involved in a multitude of downstream pathways, including the transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). gla.ac.uknih.gov Src activation is upstream of many growth-related signaling molecules, regulating cell growth, adhesion, and migration. gla.ac.uknih.gov
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT): The JAK/STAT pathway is directly engaged by Angiotensin II. JAK2 has been shown to associate with the AT1 receptor, leading to its activation. gla.ac.ukoup.com Activated JAK then phosphorylates STAT proteins, which dimerize, translocate to the nucleus, and induce the transcription of early growth response genes, contributing to processes like cardiac hypertrophy. gla.ac.uknih.gov
Focal Adhesion Kinases (FAK and Pyk2): Angiotensin II promotes the reorganization of the cytoskeleton and cell adhesion through the focal adhesion kinase (FAK) pathway. gla.ac.uk Increased intracellular calcium resulting from AT1 receptor activation leads to the phosphorylation of FAK and another related kinase, Pyk2 (Proline-rich Tyrosine Kinase 2). gla.ac.uknih.gov These kinases act as signaling hubs within focal adhesions.
p130Cas: This docking protein (Crk-associated substrate) is another component of the focal adhesion complex that is phosphorylated in response to Angiotensin II. nih.govoup.com As a scaffold protein regulated by Src, p130Cas associates with focal adhesions and plays a role in regulating smooth muscle cell migration. oup.com
The coordinated activation of these non-receptor tyrosine kinases is a pivotal event in Angiotensin II-mediated cellular pathophysiology, linking the AT1 receptor to cytoskeletal rearrangements, gene transcription, and proliferative responses. researchgate.net
Beta-Arrestin Recruitment and Biased Agonism
Beyond classical G protein-dependent signaling, the AT1 receptor engages a distinct pathway involving β-arrestin proteins. Originally known for their role in desensitizing G protein-coupled receptors (GPCRs), β-arrestins are now recognized as independent signal transducers. ahajournals.orgnih.gov This has led to the concept of "biased agonism," where certain ligands can selectively activate one pathway (e.g., β-arrestin) over another (e.g., G protein coupling). nih.govfrontiersin.org
Upon agonist binding to the AT1 receptor, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular domains. This phosphorylation creates a high-affinity binding site for β-arrestins (β-arrestin1 and β-arrestin2). mdpi.compnas.org The recruitment of β-arrestin serves two primary functions:
Desensitization: It sterically hinders the coupling of G proteins to the receptor, terminating the Gq-mediated signal that leads to vasoconstriction and other acute effects. frontiersin.org
Signal Transduction: It acts as a scaffold, recruiting a variety of signaling proteins to form a "signalosome." This can initiate a wave of G protein-independent signaling, including the activation of pathways like the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2). nih.gov
The concept of biased agonism has been explored using synthetic ligands. For instance, the Angiotensin II peptide analog [Sar1,Ile4,Ile8]-AngII (SII) is a well-studied β-arrestin-biased agonist. frontiersin.orgmdpi.com SII binds to the AT1 receptor and potently recruits β-arrestin but fails to activate Gq proteins. frontiersin.orgpnas.org This selective activation of β-arrestin-dependent signaling has been shown to mediate specific cellular effects, highlighting that the receptor can adopt distinct conformations to trigger different downstream pathways. nih.govfrontiersin.org Interestingly, mechanical stress can also induce β-arrestin-biased signaling from the AT1 receptor, even in the absence of a ligand. nih.gov
The Angiotensin-(1-7) peptide is also considered to have β-arrestin-biased agonist properties at the AT1 receptor, stimulating β-arrestin recruitment without activating G-proteins. mdpi.com This differential signaling capability, where ligands can be biased towards G-protein or β-arrestin pathways, opens new avenues for developing drugs that can selectively inhibit detrimental signals while promoting potentially beneficial ones. ahajournals.orgmdpi.com
NADPH Oxidase Activation and Reactive Oxygen Species (ROS) Generation
A hallmark of Angiotensin II signaling is the activation of NADPH oxidase (Nox) enzymes, a primary source of reactive oxygen species (ROS) in the cardiovascular system. nih.govmdpi.com ROS, such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂), are no longer viewed merely as toxic byproducts but as critical second messengers in Angiotensin II-mediated signaling cascades. nih.gov
Angiotensin II, via the AT1 receptor, stimulates ROS production through multiple mechanisms:
Enzyme Activation: It rapidly activates pre-existing Nox enzymes. This activation involves the phosphorylation of Nox subunits and the assembly of the enzymatic complex. nih.govahajournals.org Signaling molecules like protein kinase C (PKC), c-Src, and the small G protein Rac are crucial for this process. nih.govahajournals.org
Increased Expression: Angiotensin II can also upregulate the expression of various Nox isoforms (Nox1, Nox2, Nox4) and their regulatory subunits (e.g., p47phox, p22phox). nih.govkrcp-ksn.org
The ROS generation in response to Angiotensin II can be biphasic. An initial, rapid, and transient phase of ROS production can precede changes in intracellular calcium and is mediated primarily by Nox1. ahajournals.org This is followed by a slower, more sustained phase involving both Nox1 and Nox4. ahajournals.org
The generated ROS have profound effects on downstream signaling. They can amplify Angiotensin II's own signaling through a positive feedback loop and influence numerous targets, including protein tyrosine phosphatases, tyrosine kinases, and MAP kinases. nih.gov This redox signaling is integral to many of the pathophysiological effects of Angiotensin II, including vascular smooth muscle cell growth, inflammation, fibrosis, and endothelial dysfunction. nih.govahajournals.org Studies using knockout mice have confirmed the importance of specific isoforms; for example, Nox1-deficient mice show reduced blood pressure increases and less DNA damage in response to Angiotensin II infusion. mdpi.com
Molecular Interactions and Effector Systems
Regulation of Ion Channels and Transporters
Angiotensin II is a critical regulator of ion and water transport in various tissues, particularly the kidney, which is fundamental to its role in blood pressure control and fluid homeostasis. wikipedia.orgnih.gov It exerts its effects by modulating the activity of a wide array of ion channels and transporters, primarily through the AT1 receptor.
In the kidney's proximal tubule, Angiotensin II stimulates sodium reabsorption by coordinately activating:
Na+/H+ Exchanger 3 (NHE3): Located on the apical (luminal) membrane, this transporter is stimulated to increase sodium influx into the cell. nih.govjacc.org
Na+/K+-ATPase: Located on the basolateral membrane, its activity is increased to pump the reabsorbed sodium out of the cell and into the interstitium. nih.gov
In the distal nephron, Angiotensin II also influences sodium transport. It has been shown to directly stimulate the Epithelial Sodium Channel (ENaC) in the cortical collecting duct, which is a rate-limiting step for sodium reabsorption in this segment. ahajournals.org This effect is mediated by the AT1 receptor and contributes to the fine-tuning of sodium excretion. ahajournals.org
Beyond the kidney, Angiotensin II affects ion transport in other cell types. In cardiac muscle, it can activate both the Na+/H+ exchanger (NHE-1) and the Na+-HCO₃⁻ symporter, which are involved in regulating intracellular pH (pHi). jacc.org Dysregulation of these transporters can contribute to pathological conditions.
The table below summarizes key ion transporters regulated by Angiotensin II.
Modulatory Effects on Nitric Oxide Synthase (NOS) Activity
The interaction between Angiotensin II and the nitric oxide (NO) system is complex and often antagonistic. NO, produced by nitric oxide synthase (NOS) enzymes, is a potent vasodilator and generally counteracts the vasoconstrictor and pro-inflammatory actions of Angiotensin II. mdpi.comrevportcardiol.org
Angiotensin II, primarily through the AT1 receptor, tends to decrease NO bioavailability. It achieves this through several mechanisms:
Increased ROS Production: As discussed previously, Angiotensin II activates NADPH oxidase, leading to a surge in superoxide (O₂⁻). Superoxide rapidly reacts with NO to form peroxynitrite, a highly reactive molecule that not only inactivates NO but also can uncouple endothelial NOS (eNOS), causing it to produce more superoxide instead of NO. revportcardiol.org
Inhibition of NOS Activation: In the brain, Angiotensin II has been shown to inhibit the activation of neuronal NOS (nNOS) through an ERK1/2-dependent signaling pathway, which can contribute to the central control of blood pressure. ahajournals.org
Conversely, other components of the renin-angiotensin system can enhance NOS activity. Angiotensin-(1-7), acting through its Mas receptor or the AT2 receptor, has been shown to increase NO production by activating and upregulating eNOS and nNOS. mdpi.comphysiology.orgnih.gov This is a key mechanism by which the "protective arm" of the RAS counter-regulates the effects of the Angiotensin II/AT1 receptor axis. mdpi.com For example, Ang-(1-7) infusion in hypertensive rats was found to increase cardiac NOS activity and eNOS phosphorylation, an effect blocked by an AT2 receptor antagonist. physiology.org
The balance between the Angiotensin II-mediated reduction in NO availability and the Angiotensin-(1-7)-mediated increase is critical for vascular health.
Cross-talk with Other Neurohumoral and Inflammatory Systems (e.g., TGF-β1, NF-κB)
Angiotensin II signaling does not occur in isolation; it is deeply integrated with other major signaling systems, particularly those involved in inflammation and fibrosis like Transforming Growth Factor-beta 1 (TGF-β1) and Nuclear Factor-kappa B (NF-κB).
TGF-β1: There is a well-established functional link where Angiotensin II acts upstream of TGF-β1 to promote tissue remodeling and fibrosis. oup.comd-nb.info
Angiotensin II, via the AT1 receptor, upregulates the expression and activation of TGF-β1 in various cells, including cardiac fibroblasts and myocytes. oup.commdpi.com
TGF-β1 then mediates many of Angiotensin II's fibrotic effects, such as stimulating the proliferation of fibroblasts, their conversion to myofibroblasts, and the deposition of extracellular matrix proteins like collagen. oup.comfrontiersin.org
This Angiotensin II-TGF-β1 axis is a critical driver of pathological remodeling in the heart and kidney. oup.comd-nb.info Disruption of TGF-β1 signaling has been shown to abolish Angiotensin II-induced cardiac hypertrophy in animal models. oup.com
NF-κB: Angiotensin II is a potent activator of the NF-κB pathway, a master regulator of inflammation.
Activation of the AT1 receptor leads to the generation of ROS, which is a key step in activating the IκB kinase (IKK) complex. oup.comfrontiersin.org
IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus. d-nb.info
In the nucleus, NF-κB drives the transcription of a wide range of pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines (e.g., MCP-1), and adhesion molecules, promoting an inflammatory phenotype in vascular cells. frontiersin.org This cross-talk is central to the development of atherosclerosis and other inflammatory vascular diseases. frontiersin.org
The table below summarizes the key interactions.
Transcriptional and Post-Transcriptional Regulation
Angiotensin peptides exert profound effects on cellular function by modulating gene expression at both the transcriptional and post-transcriptional levels.
Ang II is a potent regulator of gene expression in various tissues, including the kidney, heart, and brain. nih.govoup.comnih.gov Microarray studies have revealed that Ang II infusion can alter the expression of hundreds of genes. nih.govnih.govkarger.com
In the kidney, for instance, a 2-day infusion of Ang II in wild-type mice altered the expression of approximately 805 genes, with about 18% being upregulated and 82% repressed. nih.gov Upregulated genes were often involved in metabolism and ion transport, while repressed genes included those that protect against oxidative stress. nih.gov In a time-series microarray study of Ang II-infused aortas, a total of 3,631 differentially expressed genes were identified over 7 days, involved in processes like cell adhesion, angiogenesis, and cell migration. karger.com
Similarly, in the heart, Ang II infusion leads to differential expression of genes involved in metabolic processes, extracellular matrix organization, and immune responses. nih.gov In neuronal cultures, Ang II has been shown to increase the expression of calmodulin and decrease the expression of synapsin I, both of which are involved in neurotransmission. oup.com
Table 2: Selected Genes Regulated by Angiotensin II
| Gene | Tissue/Cell Type | Regulation | Function | Key References |
| Calmodulin | Neuronal cultures | Upregulated | Vesicular trafficking, exocytosis | oup.com |
| Synapsin I | Neuronal cultures | Downregulated | Vesicular trafficking, exocytosis | oup.com |
| Prkaca | Aorta | Downregulated | Key regulator in Ang II-induced arterial injury | karger.com |
| Serpine1 (PAI-1) | Heart | Upregulated | Central role in cardiac remodeling | nih.gov |
| Integrin β-like 1 | Endothelial cells | Upregulated | Cell migration | ahajournals.org |
Angiotensin II signaling is intricately linked with epigenetic modifications, including the regulation of microRNAs (miRNAs) and histone modifications, which play a crucial role in the post-transcriptional regulation of gene expression. frontiersin.orgmdpi.com
Several miRNAs have been identified as being regulated by Ang II and are implicated in its physiological and pathological effects. For example:
miR-21: This miRNA may be involved in aldosterone (B195564) production and has been linked to organ damage associated with hypertension. frontiersin.org
miR-29b: Ang II has been shown to decrease the expression of miR-29b in renal cells, which is involved in epithelial-mesenchymal transition. researchgate.net
miR-155: This miRNA can modulate Ang II-induced inflammation and remodeling by targeting the AT1R. nih.gov However, its role appears to be complex and context-dependent. nih.gov
miR-208: Ang II has been implicated in modulating the levels of this miRNA, which is involved in cardiomyocyte apoptosis. nih.gov
In addition to miRNA regulation, Ang II can also influence epigenetic modifications such as DNA methylation and histone acetylation. For instance, Ang II infusion has been shown to induce hypomethylation of the promoter for the aldosterone synthase gene (CYP11B2), leading to increased gene expression. nih.gov Furthermore, Ang II can influence histone modifications, such as the enrichment of H3K4me3 and decreased H3K9me2 levels at the angiotensin-converting enzyme (ACE)-1 promoter, leading to its upregulation. mdpi.com
Table 3: MicroRNAs Modulated by Angiotensin II
| microRNA | Effect of Ang II | Target(s) | Cellular Process | Key References |
| miR-21 | Modulated | AGT gene | Aldosterone production | frontiersin.org |
| miR-29b | Decreased expression | TGF-β, Collagen | Epithelial-mesenchymal transition | researchgate.net |
| miR-155 | Modulated | AT1R, eNOS | Inflammation, Hypertrophy | nih.gov |
| miR-208 | Modulated | - | Apoptosis | nih.gov |
A critical aspect of angiotensin's cellular action is its ability to regulate the balance between protein synthesis and degradation, particularly in skeletal muscle. nih.govresearchgate.net Ang II is a known inducer of muscle wasting, or cachexia, a process driven by increased protein breakdown. nih.gov
The primary mechanism for Ang II-induced protein degradation is the activation of the ubiquitin-proteasome system (UPS). nih.gov This involves the upregulation of specific E3 ubiquitin ligases, often referred to as "atrogenes," which tag proteins for degradation by the proteasome. researchgate.netfrontiersin.org Key atrogenes induced by Ang II include:
Atrogin-1 (MAFbx): The expression of this E3 ubiquitin ligase is stimulated by Ang II, contributing to protein degradation. frontiersin.orgresearchgate.net
MuRF-1 (Muscle RING Finger-1): Ang II also increases the expression of MuRF-1, another critical mediator of muscle atrophy. frontiersin.orgahajournals.org
The activation of these atrogenes is regulated by transcription factors such as FoxO and NF-κB. frontiersin.org Ang II can activate these transcription factors, leading to increased expression of atrogenes and subsequent muscle protein breakdown. frontiersin.org
Furthermore, Ang II can impair protein synthesis by inhibiting the IGF-1-Akt-mTOR signaling pathway, which is a major anabolic pathway in skeletal muscle. researchgate.netresearchgate.net This dual effect of promoting protein degradation while inhibiting protein synthesis contributes significantly to the muscle-wasting effects observed with elevated Ang II levels. nih.gov
Table 4: Key Molecules in Angiotensin II-Mediated Protein Metabolism
| Molecule | Role in Protein Metabolism | Regulation by Angiotensin II | Key References |
| Ubiquitin-Proteasome System (UPS) | Major pathway for protein degradation. | Activated | nih.gov |
| Atrogin-1 (MAFbx) | E3 ubiquitin ligase (atrogene). | Upregulated | frontiersin.orgresearchgate.net |
| MuRF-1 | E3 ubiquitin ligase (atrogene). | Upregulated | frontiersin.orgahajournals.org |
| FoxO | Transcription factor for atrogenes. | Activated | frontiersin.org |
| IGF-1-Akt-mTOR Pathway | Major protein synthesis pathway. | Inhibited | researchgate.netresearchgate.net |
Physiological and Pathophysiological Roles of Angiotensin Peptides in Preclinical Research Models
Roles in Cellular Growth, Proliferation, and Apoptosis
Angiotensin II (Ang II), a key peptide in the renin-angiotensin system (RAS), is recognized as a significant modulator of cell growth. ahajournals.org Depending on the cell type, the specific Ang II receptor subtype involved, and the presence of other growth factors and cytokines, Ang II can either stimulate growth through proliferation and hypertrophy or suppress growth by inducing apoptosis and differentiation. ahajournals.org This modulation of cellular processes by Ang II is implicated in various pathophysiological conditions, including atherosclerosis, vascular and cardiac remodeling, and the progression of chronic renal disease. ahajournals.org
In vitro and in vivo studies have consistently demonstrated the growth-stimulatory actions of Ang II. ahajournals.org The peptide can induce cellular proliferation, a process that necessitates the complete progression through the cell cycle, or it can stimulate cellular hypertrophy, characterized by an increase in cell size and protein content without DNA replication. ahajournals.org Conversely, in certain cellular contexts, Ang II has been shown to mediate apoptosis, or programmed cell death. ahajournals.org
The signaling pathways initiated by Ang II that lead to these cellular outcomes are complex. For instance, Ang II acting through its type 1 receptor (AT1R) is associated with proliferative, anti-apoptotic, and pro-angiogenic effects. mdpi.com In contrast, the Angiotensin II type 2 receptor (AT2R) is generally linked to the attenuation of tumor growth and the induction of apoptosis and differentiation. mdpi.com The balance between these opposing effects is crucial for tissue homeostasis.
Furthermore, other angiotensin peptides, such as Angiotensin-(1-7), have been shown to possess anti-proliferative properties. oup.com Studies have demonstrated that Ang-(1-7) can inhibit the proliferation of various cell types, including vascular smooth muscle cells and cancer cells, suggesting its role as an endogenous regulator of cell growth. oup.com This peptide can induce a reduction in cellular proliferation and promote apoptosis, often through the inhibition of signaling pathways like the ERK signal transduction pathway. oup.com
Table 1: Effects of Angiotensin Peptides on Cellular Processes
| Angiotensin Peptide | Receptor(s) | Primary Effect on Cellular Growth | Key Cellular Processes Modulated |
| Angiotensin II | AT1R | Stimulatory | Proliferation, Hypertrophy, Anti-apoptosis ahajournals.orgmdpi.com |
| Angiotensin II | AT2R | Inhibitory | Apoptosis, Differentiation, Attenuation of tumor growth mdpi.com |
| Angiotensin-(1-7) | Mas Receptor | Inhibitory | Anti-proliferation, Apoptosis oup.comnih.gov |
Contribution to Extracellular Matrix Remodeling and Fibrosis in Research Models
The renin-angiotensin-aldosterone system (RAAS) plays a significant role in the remodeling of the extracellular matrix (ECM) and the development of fibrosis in various tissues. nih.gov Angiotensin II, the primary effector of the classical RAAS pathway, is a key contributor to these processes. nih.gov It influences the synthesis of ECM proteins like collagen I and fibronectin, leading to tissue fibrosis. nih.gov
Ang II exerts its pro-fibrotic effects primarily through the AT1R. nih.gov Activation of this receptor stimulates the production of several pro-fibrotic proteins, including transforming growth factor-beta (TGF-β), connective tissue growth factor (CCN2), endothelin-1, and osteopontin. nih.gov These factors, in turn, promote the proliferation of fibroblasts and their conversion into myofibroblasts, which are the primary cells responsible for excessive ECM deposition. nih.gov
Conversely, the alternative RAAS pathway, which includes peptides like Angiotensin-(1-7), generally exerts anti-fibrotic actions. nih.gov This pathway acts through receptors such as the Angiotensin II type 2 receptor (AT2R) and the Mas receptor to counteract the pro-fibrotic signaling of the classical pathway. nih.gov For instance, activation of AT2R by Ang II can inhibit collagen production. nih.gov Similarly, Ang-(1-7) has been shown to reduce fibrosis in the heart by decreasing collagen production and altering the ratio of matrix metalloproteinases (MMPs) to their tissue inhibitors (TIMPs) to regulate collagen degradation. nih.gov
Recent research has also highlighted the presence of RAS components in deep fascia, suggesting a role for the system in fascial ECM remodeling and fibrogenesis. mdpi.com Ang II, through AT1R, may promote the remodeling of collagen types I and III and hyaluronan, potentially leading to fibrosis. mdpi.com
Modulation of Inflammatory Responses and Immune Cell Function (in vitro/animal models)
The renin-angiotensin system is increasingly recognized for its role in modulating inflammatory responses and immune cell function. mdpi.com Angiotensin II, acting as a proinflammatory mediator, can activate resident vascular cells to produce chemokines, cytokines, and adhesion molecules, which facilitate the migration of inflammatory cells to sites of tissue injury. ahajournals.org
Stimulation of the AT1R on immune cells, including monocytes, polymorphonuclear leukocytes, B cells, and T cells, induces the expression of pro-inflammatory genes such as TNF-α, IFN-γ, and various interleukins (IL-1, -6, -8, and -17). mdpi.com For example, in human vascular smooth muscle cells, Ang II has been shown to increase the release of IL-6, a key mediator of local and generalized inflammatory reactions, via the AT1 receptor. ahajournals.org This effect is mediated, at least in part, by the activation of the transcription factor NF-κB. ahajournals.org
Angiotensin-converting enzyme (ACE), a central component of the RAS, also plays a significant role in myeloid immune responses. frontiersin.org ACE is involved in various immune processes, including bacterial clearance and anti-tumor responses. frontiersin.org Studies have shown that ACE activity within myeloid cells is crucial for modulating the immune response. frontiersin.orgd-nb.info For instance, ACE can directly affect the production of reactive oxygen species (ROS) in neutrophils, an essential component of their antimicrobial activity. d-nb.info
Furthermore, Ang II can stimulate macrophages via the AT1R to release oxygen-free radicals, cytokines, and other inflammatory mediators in the myocardium. mdpi.com This activation of macrophages contributes to the inflammatory processes seen in cardiovascular diseases. mdpi.com
Induction of Oxidative Stress and Redox Signaling in Research Models
Angiotensin II is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products. ahajournals.org The binding of Ang II to its AT1 receptor activates NADPH oxidase, a key enzyme responsible for the generation of cytoplasmic ROS. frontiersin.org This initial burst of ROS can trigger further mitochondrial ROS production in a positive feedback loop. frontiersin.org
The increased production of ROS in response to Ang II has several detrimental consequences. It can lead to oxidative modifications of DNA, lipids, and proteins, and the activation of redox-sensitive genes. ahajournals.org Many of these genes, such as those for vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1), are proinflammatory and play a critical role in the development of atherosclerosis. ahajournals.org
Redox-sensitive signaling pathways are crucial mediators of Ang II's effects. nih.gov ROS generated by Ang II can stimulate various downstream signaling targets, including MAP kinases, RhoA/Rho kinase, and protein tyrosine phosphatases. nih.gov These signaling cascades regulate important cellular processes such as growth, apoptosis, migration, and inflammation in vascular cells. nih.gov For example, in vascular smooth muscle cells, Ang II-mediated ROS generation stimulates nonreceptor tyrosine kinases and receptor tyrosine kinases, which in turn regulate MEK cascades and the phosphorylation of MAPKs, leading to growth and inflammation. nih.gov
Experimental studies have shown that oxidative stress can lead to the upregulation of the AT1 receptor itself, creating a vicious cycle that exacerbates hypertension and tissue damage. physiology.org
Preclinical Studies on Organ-Specific Effects
Cardiovascular System: Vascular Remodeling, Myocardial Hypertrophy (in vitro/animal)
In the cardiovascular system, Angiotensin II is a key driver of vascular remodeling and myocardial hypertrophy. ahajournals.orgnih.gov Vascular remodeling involves changes in the structure of blood vessels, and Ang II contributes to this process by promoting the migration of vascular cells and altering the composition of the extracellular matrix. nih.gov In hypertensive animal models, Ang II has been shown to induce vascular smooth muscle cell hypertrophy and collagen deposition. ahajournals.org
Ang II also directly contributes to myocardial hypertrophy, an increase in the mass of the heart muscle. ahajournals.org This is characterized by an increase in myocyte size and the re-expression of fetal isoforms of contractile proteins. ahajournals.org Pathological cardiac hypertrophy is also associated with cardiac remodeling, including increased deposition of extracellular matrix proteins like collagen and fibronectin, which can lead to diastolic dysfunction and heart failure. ahajournals.org Studies have demonstrated that Ang II can directly stimulate the gene expression of these fetal contractile proteins and ECM components in ventricular myocytes, and this effect is mediated by the AT1 receptor. ahajournals.org
Furthermore, Ang II-induced maladaptive remodeling involves the recruitment of inflammatory cells, such as macrophages, to the heart. mdpi.com These macrophages contribute to cardiac hypertrophy and myocardial fibrosis by producing factors like TGF-β1. mdpi.com
Renal System: Fluid and Electrolyte Balance, Renal Fibrosis Mechanisms (in vitro/animal)
The renin-angiotensin-aldosterone system is a fundamental regulator of fluid and electrolyte balance, primarily through its actions in the kidneys. ahajournals.orgmdpi.com Angiotensin II plays a crucial role in this process by stimulating the secretion of aldosterone (B195564) from the adrenal cortex. wikipedia.org Aldosterone, in turn, causes the renal tubules to increase the reabsorption of sodium and water, which helps to regulate blood volume and blood pressure. wikipedia.orgyoutube.com
In addition to its physiological role, Ang II is a significant contributor to the pathogenesis of renal fibrosis, a common pathway in the progression of chronic kidney diseases. ahajournals.orgahajournals.org Ang II activates renal cells, including mesangial cells, tubular cells, and interstitial fibroblasts, leading to increased expression and synthesis of extracellular matrix proteins. ahajournals.orgahajournals.org This pro-fibrotic effect is often mediated by the release of other growth factors, most notably TGF-β. oup.com
Blockade of Ang II's actions with ACE inhibitors or AT1 receptor antagonists has been shown in experimental models to prevent proteinuria, the upregulation of pro-fibrotic genes, and the development of fibrosis. ahajournals.org The mechanisms underlying Ang II-induced renal fibrosis are complex and involve the activation of various signaling pathways and transcription factors, such as NF-κB, which contribute to inflammation and matrix deposition. ahajournals.org Recent studies have also investigated the role of other signaling pathways, such as the Notch pathway, in Ang II-mediated renal fibrosis, although some research suggests that Ang II contributes to renal fibrosis independently of Notch activation. plos.org
Table 2: Summary of Preclinical Findings on Organ-Specific Effects
| Organ System | Key Pathophysiological Effect | Cellular/Molecular Mechanisms |
| Cardiovascular | Vascular Remodeling, Myocardial Hypertrophy | - Promotion of vascular smooth muscle cell migration and hypertrophy- Increased collagen deposition- Re-expression of fetal contractile proteins in myocytes- Recruitment of inflammatory macrophages mdpi.comahajournals.orgnih.govahajournals.org |
| Renal | Dysregulation of Fluid/Electrolyte Balance, Renal Fibrosis | - Stimulation of aldosterone secretion leading to sodium and water retention- Activation of renal cells to produce extracellular matrix proteins- Upregulation of pro-fibrotic factors like TGF-β- Activation of inflammatory signaling pathways (e.g., NF-κB) ahajournals.orgwikipedia.orgahajournals.orgoup.com |
Nervous System: Neuroinflammation, Neurodegeneration Mechanisms (in vitro/animal)
The renin-angiotensin system (RAS) within the brain plays a crucial role in regulating neuronal health, and its dysregulation is implicated in various neurodegenerative disorders. nih.govfrontiersin.org The peptide Angiotensin-(1-7) is a key component of the counter-regulatory axis of the RAS, often opposing the pro-inflammatory and neurotoxic effects of Angiotensin II (Ang II). alzdiscovery.org
In vitro and in vivo studies have demonstrated the neuroprotective effects of Angiotensin-(1-7). In rodent models of cognitive impairment, Alzheimer's disease, Parkinson's disease, stroke, and brain injury, Angiotensin-(1-7) has shown consistent anti-inflammatory and neuroprotective benefits. alzdiscovery.org It can act directly on microglial cells, the brain's resident immune cells, to decrease the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), while simultaneously increasing the anti-inflammatory cytokine Interleukin-10 (IL-10). alzdiscovery.org
The mechanisms underlying this neuroprotection are multifaceted. Activation of the Angiotensin-(1-7)/Mas receptor (MasR) axis leads to:
Reduced Neuroinflammation: By suppressing the activation of microglia and astrocytes and decreasing the production of pro-inflammatory mediators. alzdiscovery.orgplos.org In models of experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, deletion of the Mas receptor exacerbated the disease, highlighting the protective role of the Ang-(1-7)/Mas axis. pnas.org
Decreased Oxidative Stress: Angiotensin-(1-7) helps to lower reactive oxygen species (ROS) production, a key contributor to neuronal damage. alzdiscovery.org
Improved Cerebral Blood Flow: It promotes vasodilation, increasing blood supply to the brain. alzdiscovery.org
Enhanced Neurogenesis: Studies suggest it can increase levels of Brain-Derived Neurotrophic Factor (BDNF), which supports the growth and survival of new neurons. alzdiscovery.org
A modified, glycosylated form of Angiotensin-(1-7), known as PNA5, has been developed to improve its stability and ability to cross the blood-brain barrier. In a mouse model of vascular cognitive impairment, PNA5 treatment reversed cognitive deficits, decreased the neurodegeneration marker neurofilament light (NfL), and reduced inflammatory biomarkers. alzdiscovery.orgarizona.edu
Table 1: Effects of Angiotensin-(1-7) in Preclinical Models of Nervous System Disorders
| Model System | Key Findings | Reference(s) |
|---|---|---|
| Rodent models of cognitive impairment | Showed anti-inflammatory and neuroprotective effects. | alzdiscovery.org |
| Microglial cell cultures | Reduced pro-inflammatory cytokines (IL-1β, TNF-α), increased anti-inflammatory cytokine (IL-10). | alzdiscovery.org |
| Mouse model of vascular cognitive impairment (VCID) | Reversed cognitive impairment and decreased neurodegeneration markers with PNA5 (a modified Ang-(1-7)). | alzdiscovery.orgarizona.edu |
| Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Mas receptor deletion worsened disease, indicating a protective role for the Ang-(1-7)/Mas axis. | pnas.org |
| In vitro BV2 microglia and primary neonatal rat glial cells | Telmisartan (an AT1R blocker, which indirectly enhances the counter-regulatory axis) decreased LPS-induced pro-inflammatory factors (NO, TNF-α, IL1-β). | plos.org |
Reproductive System: Ovarian, Uterine, and Placental Mechanisms (animal models)
A local renin-angiotensin system is present and active in female reproductive tissues, where its components, including Angiotensin-(1-7), play significant roles in ovarian, uterine, and placental functions. nih.govfrontiersin.org
Ovarian Function: The components of the RAS, including Angiotensin-(1-7) and its receptor Mas, are expressed in the ovaries of various species, including rats, cattle, and humans. frontiersin.orgbioscientifica.com Their expression levels can fluctuate during the estrous cycle, suggesting a role in dynamic ovarian processes. oup.com In rats, ovarian levels of Angiotensin-(1-7) are significantly higher during proestrus and estrus compared to other phases. oup.com
Research in animal models indicates that the ACE2/Ang-(1-7)/Mas axis is involved in:
Folliculogenesis and Steroidogenesis: Angiotensin-(1-7) can modulate the production of steroid hormones. In perfused rabbit ovaries, it stimulated the release of estradiol (B170435). mdpi.com It is also implicated in follicular development and atresia (the breakdown of ovarian follicles). mdpi.com
Ovulation: The peptide appears to be a mediator of gonadotropin functions in the ovulatory cascade. frontiersin.org In an isolated rabbit ovary model, Angiotensin-(1-7) increased ovulatory efficiency to a similar extent as human chorionic gonadotropin (hCG). mdpi.com
Uterine and Placental Function: The RAS is crucial for a healthy pregnancy, and its dysregulation is linked to pathologies like preeclampsia. nih.govfrontiersin.org All components of the RAS are found in the placenta and are believed to act locally to regulate cell proliferation, migration, and blood flow. bioscientifica.com
In animal models of preeclampsia, such as the Reduced Uterine Perfusion Pressure (RUPP) rat, alterations in the RAS are a key feature. ahajournals.org While much of the focus has been on the detrimental effects of Angiotensin II, the counter-regulatory actions of the ACE2/Ang-(1-7) axis are critical for maintaining normal placental function. For instance, pregnant ACE2-knockout mice serve as an animal model for fetal growth restriction (FGR), exhibiting placental hypoxia and reduced pup weights. bioscientifica.com This highlights the protective role of the ACE2/Ang-(1-7) pathway in pregnancy.
Studies in various animal models, including primates, sheep, and rabbits, have shown that the RAS modulates uteroplacental blood flow. bioscientifica.comphysiology.org Angiotensin II can increase uterine muscle contractility, an effect that could be counterbalanced by the vasodilatory properties of Angiotensin-(1-7). rjor.ro
Table 2: Role of Angiotensin-(1-7) in Preclinical Reproductive Models
| Tissue/Process | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|
| Ovary | Rat | Ovarian Ang-(1-7) levels are higher in proestrus and estrus. | oup.com |
| Rabbit | Ang-(1-7) increased ovulatory efficiency and stimulated estradiol release. | mdpi.com | |
| Bovine | Ang-(1-7), its receptor Mas, and synthesizing enzymes are present in follicles. | bioscientifica.com | |
| Placenta | Mouse | ACE2-knockout mice exhibit fetal growth restriction, suggesting a protective role for the ACE2/Ang-(1-7) axis. | bioscientifica.com |
| Rat (RUPP model) | Preeclampsia models show dysregulation of the RAS, with AT1-AA playing a key pathological role. | ahajournals.org | |
| Uterus | Mouse | Angiotensin II increases uterine muscle reactivity. | rjor.ro |
Other Systems: Skin Regeneration, Ocular Tissues (in vitro/animal)
Skin Regeneration: A local RAS exists in the skin and is actively involved in the wound healing process. ajmb.org Following an injury, the expression of RAS components changes dynamically through the inflammatory, proliferative, and remodeling phases. jpp.krakow.pl Angiotensin II expression increases during the initial inflammatory and proliferative phases. jpp.krakow.pl
Angiotensin-(1-7) has been investigated as a factor to support wound healing due to its pro-proliferative and anti-inflammatory properties. jpp.krakow.pl In animal models, topically administered Angiotensin-(1-7) has been shown to:
Accelerate re-epithelialization of wounds. jpp.krakow.pl
Increase the thickness of the epidermal layer. jpp.krakow.pl
Promote angiogenesis (the formation of new blood vessels). jpp.krakow.pl
Increase the production of the extracellular matrix (ECM). jpp.krakow.pl
These effects suggest that Angiotensin-(1-7) helps to normalize tissue architecture during the healing process. jpp.krakow.pl
Ocular Tissues: An intrinsic RAS is also present in ocular tissues, where it is believed to be produced locally and plays a role in regulating intraocular pressure (IOP) and other physiological functions. nih.govopenophthalmologyjournal.com The two main axes of the RAS, the classical ACE/Ang II/AT1R axis and the counter-regulatory ACE2/Ang-(1-7)/MasR axis, have been identified in various eye structures. openophthalmologyjournal.com
In preclinical studies, Angiotensin-(1-7) has demonstrated a potential therapeutic role in the eye:
Intraocular Pressure Reduction: In normotensive rabbits, intravitreous administration of Angiotensin-(1-7) was found to reduce IOP. This effect was likely mediated through its selective Mas receptor. arvojournals.org
Protection in Diabetic Retinopathy: In diabetic animal models, there is an imbalance in the retinal RAS. Ocular gene delivery of ACE2 or Angiotensin-(1-7) helped to correct this imbalance, reducing diabetes-induced retinal vascular leakage, inflammation, and oxidative damage. nih.gov
Anti-inflammatory Effects: Activation of ACE2 has been shown to reduce the inflammatory response in human retinal pigment epithelial cells. researchgate.net
Table 3: Effects of Angiotensin-(1-7) in Skin and Ocular Tissue Models
| System | Model | Key Findings | Reference(s) |
|---|---|---|---|
| Skin Regeneration | Animal models | Topical Ang-(1-7) accelerated re-epithelialization, angiogenesis, and ECM production. | jpp.krakow.pl |
| Ocular Tissues | Normotensive Rabbit | Intravitreous Ang-(1-7) reduced intraocular pressure. | arvojournals.org |
| Diabetic Mouse/Rat | Gene therapy to increase Ang-(1-7) or ACE2 protected against diabetic retinopathy. | nih.gov | |
| Porcine Ocular Tissue | ACE2 activity was found in the ciliary body, vitreous body, and retina. | researchgate.net |
Counter-Regulatory Actions within the Renin-Angiotensin System
The renin-angiotensin system is now understood to be composed of two primary axes that are generally in balance: a "classical" axis and a "counter-regulatory" axis. elsevier.esfrontiersin.org
The classical axis involves Angiotensin-Converting Enzyme (ACE) cleaving Angiotensin I to produce Angiotensin II. Ang II then acts primarily on the Angiotensin II Type 1 Receptor (AT1R) to mediate vasoconstriction, inflammation, fibrosis, and cellular proliferation. elsevier.esahajournals.org
The counter-regulatory axis serves to oppose the actions of the classical axis. ahajournals.orgresearchgate.net A central component of this pathway is Angiotensin-Converting Enzyme 2 (ACE2), which metabolizes Ang II into the heptapeptide (B1575542) Angiotensin-(1-7). researchgate.netmdpi.com Angiotensin-(1-7) then primarily acts on the Mas receptor to produce effects that are generally opposite to those of Ang II, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions. frontiersin.orgresearchgate.net
This counter-regulatory ACE2/Ang-(1-7)/Mas axis is a critical protective pathway in various tissues, including the heart, kidneys, lungs, and brain. researchgate.netmdpi.com It provides an intrinsic mechanism to modulate the potent and potentially damaging effects of excessive Ang II/AT1R activation. rjor.ro For example, in cardiovascular disease models, administration of Angiotensin-(1-7) or overexpression of ACE2 provides clear therapeutic benefits. researchgate.net This balance is crucial, and a shift towards the classical axis is associated with the pathophysiology of numerous diseases, including hypertension, heart failure, and neurodegenerative conditions. nih.govahajournals.org
Research Methodologies and Experimental Approaches for Angiotensin Peptides
Synthetic Chemistry Approaches for Angiotensin Peptides and Analogs
The chemical synthesis of angiotensin peptides and their analogs is fundamental for research, providing pure material for analytical standards, biological assays, and the development of therapeutic agents.
Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield, is the standard method for chemically synthesizing peptides, including angiotensin fragments and their analogs. bachem.comwikipedia.org The core principle of SPPS involves building a peptide chain step-by-step while one end of the chain is covalently attached to an insoluble solid support, typically a polymer resin. bachem.comchempep.com
The process begins by attaching the first C-terminal amino acid to the resin. wikipedia.org Subsequent amino acids, with their reactive side chains and N-termini protected, are added sequentially. Each cycle of amino acid addition involves two key steps: the removal of the temporary N-terminal protecting group (e.g., Fmoc or Boc) from the growing peptide chain, followed by the coupling of the next protected amino acid. bachem.comwikipedia.org Because the peptide is anchored to the solid support, excess reagents and soluble by-products can be easily removed by simple washing and filtration after each step, which is a major advantage over solution-phase synthesis. bachem.comchempep.com Once the desired sequence is assembled, the peptide is chemically cleaved from the resin, and all side-chain protecting groups are removed. bachem.com SPPS has been successfully used to synthesize various octapeptide analogues of angiotensin II for structure-activity relationship studies. nih.gov
The design and synthesis of molecules that interact with angiotensin receptors are crucial for understanding the physiological roles of the RAS and for developing new drugs. nih.gov This field focuses heavily on creating selective AT1 receptor antagonists and AT2 receptor agonists and antagonists. nih.gov
The development of AT1 receptor antagonists, known as "sartans," is a prime example of rational drug design. nih.gov These non-peptide molecules were designed to mimic the structural features of Angiotensin II responsible for its biological activity. nih.gov Common structural features of these antagonists include a biphenyl scaffold linked to a heterocycle and an acidic group, such as a tetrazole or carboxylic acid, which mimics the C-terminal carboxylate and Tyr4 phenol of Angiotensin II. nih.govrsc.org
The synthesis of these complex molecules involves multi-step organic chemistry routes. nih.gov For instance, the synthesis of Irbesartan involves the formation of a tetrazole ring from a substituted cyclopentane derivative using tributyltin azide. nih.gov Researchers continuously design and synthesize novel compounds by modifying these core structures to improve receptor affinity, selectivity, and pharmacokinetic properties. rsc.org These synthetic agonists and antagonists are invaluable tools for probing the function of angiotensin receptors in experimental models. nih.gov
In Vitro Model Systems for Mechanistic Studies
In vitro models are essential for dissecting the molecular and cellular mechanisms of angiotensin peptide action. These systems, ranging from primary cell cultures to isolated tissues, allow for controlled investigations into receptor signaling, cellular responses, and physiological functions.
Primary Cell Cultures (e.g., Vascular Smooth Muscle Cells, Cardiomyocytes, Fibroblasts)
Primary cells are isolated directly from tissues and maintain many of the physiological characteristics of their tissue of origin, making them highly relevant models for studying the effects of angiotensin peptides.
Vascular Smooth Muscle Cells (VSMCs): VSMCs are a critical target of Angiotensin II in the regulation of blood pressure. Primary cultures of VSMCs are extensively used to study Angiotensin II-induced vasoconstriction, cell growth, migration, and inflammation. For example, studies using cultured rat aortic smooth muscle cells have shown that Angiotensin II stimulates protein synthesis and cell growth, processes mediated by the AT₁ receptor. These cells are also used to investigate the signaling pathways activated by Angiotensin II, such as the mobilization of intracellular calcium and the activation of protein kinase C.
Cardiomyocytes: As the contractile cells of the heart, cardiomyocytes are central to cardiac function and pathophysiology. Primary cultures of neonatal or adult cardiomyocytes are used to investigate the direct effects of angiotensin peptides on cardiac hypertrophy, apoptosis, and contractility. Angiotensin II has been shown to induce hypertrophic changes in cultured cardiomyocytes, characterized by an increase in cell size and protein synthesis. These models are crucial for understanding the role of the renin-angiotensin system in cardiac remodeling and heart failure.
Fibroblasts: Cardiac and vascular fibroblasts play a key role in tissue repair and fibrosis. Primary fibroblast cultures are used to study the profibrotic effects of angiotensin peptides. Angiotensin II can stimulate fibroblast proliferation, differentiation into myofibroblasts, and the production of extracellular matrix proteins like collagen. These studies provide insight into the mechanisms by which angiotensin peptides contribute to fibrosis in the heart, blood vessels, and kidneys.
Organ Bath and Tissue Perfusion Studies
Organ bath and tissue perfusion techniques bridge the gap between cellular-level studies and whole-organism physiology. They allow for the examination of the functional responses of isolated tissues or organs to angiotensin peptides in a controlled ex vivo environment.
Organ Bath Studies: In this classic pharmacological preparation, an isolated tissue, such as a ring of an artery, a strip of cardiac muscle, or intestinal smooth muscle, is suspended in a temperature-controlled, oxygenated physiological salt solution. The contractile or relaxant responses of the tissue to the addition of angiotensin peptides are measured using a force transducer. This method is widely used to:
Characterize the vasoactive properties of different angiotensin peptides (e.g., vasoconstriction induced by Angiotensin II).
Determine the potency and efficacy of angiotensin receptor agonists and antagonists.
Investigate the mechanisms underlying the contractile response, for example, the role of the endothelium or specific signaling pathways.
Tissue Perfusion Studies: This technique involves perfusing an entire isolated organ, such as a heart (Langendorff preparation) or a kidney, with a physiological solution through its vascular supply. This allows for the study of more integrated physiological responses. For instance, in a perfused heart, researchers can measure the effects of angiotensin peptides on heart rate, contractile force, and coronary flow. In a perfused kidney, the effects on renal blood flow, glomerular filtration rate, and hormone release can be assessed. These studies provide critical information on the direct actions of angiotensin peptides at the organ level, independent of systemic neural and endocrine influences.
In Vivo Preclinical Models for Systems-Level Investigations
To understand the integrated physiological and pathophysiological roles of angiotensin peptides within a whole organism, researchers rely on in vivo preclinical models. Genetically modified animal models have become particularly powerful tools for elucidating the function of specific components of the renin-angiotensin system.
Genetically Modified Animal Models (e.g., Transgenic, Knockout)
Genetic manipulation in animals, primarily mice and rats, allows for precise investigation into the roles of specific angiotensin peptides, their processing enzymes, and their receptors.
Transgenic Models: These models involve the insertion of a foreign gene (a transgene) into the animal's genome, leading to the overexpression of a particular protein. For example, transgenic mice overexpressing renin and angiotensinogen (B3276523) have been developed as models of hypertension. Other models might overexpress a specific angiotensin receptor in a tissue-specific manner (e.g., cardiac-specific overexpression of the AT₁ receptor) to study the localized effects of angiotensin signaling in heart disease.
Knockout Models: In knockout models, a specific endogenous gene is inactivated or "knocked out." This approach has been instrumental in defining the roles of different components of the renin-angiotensin system.
AT₁A Receptor Knockout: Mice lacking the AT₁A receptor (the predominant AT₁ subtype in rodents) exhibit low blood pressure and altered kidney development, definitively establishing the critical role of this receptor in blood pressure maintenance and renal function.
AT₂ Receptor Knockout: Deletion of the AT₂ receptor gene has been used to investigate its often-subtle functions, which are thought to counterbalance the effects of the AT₁ receptor. Studies in these mice have pointed to roles for the AT₂ receptor in regulating blood pressure, vascular remodeling, and tissue repair.
ACE Knockout: Mice lacking angiotensin-converting enzyme (ACE) have profound alterations in blood pressure and kidney structure, similar to AT₁A receptor knockout mice, confirming ACE's pivotal role in producing Angiotensin II.
Conditional and Inducible Models: More advanced models allow for gene deletion or overexpression in specific cell types (conditional) or at a specific time (inducible). For example, a floxed AT₁A receptor mouse can be crossed with a mouse expressing Cre recombinase under the control of a smooth muscle-specific promoter. This results in the deletion of the AT₁A receptor only in smooth muscle cells, allowing researchers to parse the specific contribution of vascular AT₁ receptors to blood pressure control, separate from their roles in the kidney or brain.
These genetically modified models are indispensable for validating the targets of pharmacological agents and for uncovering the complex, systems-level consequences of altering angiotensin peptide signaling in health and disease.
Pharmacological Models of Angiotensin System Modulation
The investigation of angiotensin peptides, including Angiotensin I/II (1-6) which is commonly known as Angiotensin-(1-7) or Ang-(1-7), relies on a variety of pharmacological models. These models, spanning from in vivo animal studies to in vitro tissue and cell culture preparations, are essential for elucidating the peptide's role in cardiovascular and renal physiology and pathophysiology.
In Vivo Models:
Animal models are critical for understanding the systemic effects of Ang-(1-7). Spontaneously hypertensive rats (SHRs) are a frequently used model of genetic hypertension where the intrarenal renin-angiotensin system (RAS) is often activated. semanticscholar.org Studies in SHRs have helped demonstrate the beneficial cardiovascular effects of Ang-(1-7). oatext.com Other models include:
Surgical Models:
Myocardial Infarction (MI): Induced by coronary artery ligation in rats, this model is used to study cardiac remodeling, hypertrophy, and dysfunction. researchgate.netportlandpress.com Chronic administration of Ang-(1-7) in this model has been shown to improve cardiac function and reduce deleterious remodeling effects. oatext.com
Two Kidney, One Clip (2K1C) Goldblatt Model: This model of renovascular hypertension is instrumental in studying how Ang-(1-7) and its related enzymes, like Angiotensin-Converting Enzyme 2 (ACE2), are altered in hypertensive states. frontiersin.org
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension: This model induces a low-renin form of hypertension and is used to study the effects of Ang-(1-7) on blood pressure and end-organ damage. oatext.comresearchgate.net
Genetic Models:
ACE2-Knockout Mice: These models exhibit elevated blood pressure and increased renal Angiotensin II levels, providing a platform to study the counter-regulatory effects of Ang-(1-7) administration. semanticscholar.orgoatext.com
Transgenic Mice: Models overexpressing components of the RAS, such as human angiotensinogen and renin, are used to investigate conditions like atherosclerosis and the protective role of Ang-(1-7). nih.gov
Infusion Models:
Chronic infusion of Angiotensin II is a common method to induce hypertension and study the counteracting vasodilatory and anti-inflammatory effects of co-infused Ang-(1-7). semanticscholar.org
Sepsis models, induced by methods like cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) administration, are used to evaluate the protective effects of Ang-(1-7) against organ dysfunction and inflammation. nih.gov
In Vitro Models:
In vitro models allow for the examination of the direct cellular and tissue-level effects of Ang-(1-7) in a controlled environment, free from systemic influences.
Isolated Organ and Tissue Preparations:
Organ Bath Experiments: Isolated arterial rings, such as human internal mammary arteries, are used to measure vasoconstriction and vasodilation. ahajournals.org These experiments have demonstrated that Ang-(1-7) can antagonize Angiotensin II-induced contractions. ahajournals.orgnih.gov
Langendorff Perfused Heart: This ex vivo model is used to study the direct effects of Ang-(1-7) on cardiac function, contractility, and its anti-arrhythmic properties during events like ischemia-reperfusion injury. portlandpress.com
Cell Culture Models:
Primary Cells: Cardiomyocytes, vascular smooth muscle cells (VSMCs), and human cardiac fibroblasts are cultured to investigate the anti-proliferative and anti-hypertrophic effects of Ang-(1-7). researchgate.netportlandpress.com These models are crucial for dissecting the intracellular signaling pathways activated by the peptide.
Cell Lines: Immortalized cell lines, such as the rat neonatal H9c2 cardiomyocytes, are also used to study hypertrophy and signaling. portlandpress.com
Methodologies for Measuring Molecular and Cellular Endpoints in Animal Tissues
To assess the effects of Angiotensin-(1-7) in animal tissues, researchers employ a range of sophisticated methodologies to measure changes at the molecular and cellular levels. These techniques provide quantitative data on the peptide's mechanism of action.
Measurement of Angiotensin Peptides and Enzyme Activity:
A primary step in many studies is the direct quantification of angiotensin peptides and the activity of related enzymes in plasma, urine, and tissue homogenates.
Liquid Chromatography-Mass Spectrometry (LC/MS): This highly sensitive technique is used for the simultaneous quantification of multiple angiotensin peptides, including Ang-(1-7) and Angiotensin II, in biological samples. nih.govresearchgate.net It allows for accurate measurement based on molecular weight and retention time. nih.gov
High-Performance Liquid Chromatography with Radioimmunoassay (HPLC-RIA): This method combines the separation power of HPLC with the sensitivity of RIA to accurately measure levels of specific angiotensin peptides in tissue extracts. nih.gov
Enzyme Activity Assays: The activity of enzymes like Angiotensin-Converting Enzyme (ACE) is measured using fluorometric assays with specific substrates, such as hippuryl-l-histidyl-l-leucine (HHL). ahajournals.orgmdpi.com This helps determine how Ang-(1-7) might modulate the RAS by inhibiting ACE. ahajournals.org
Analysis of Gene and Protein Expression:
Western Blotting: This technique is used to quantify the protein levels of key signaling molecules and markers of tissue damage or remodeling. For example, it can measure levels of inducible nitric oxide synthase (iNOS), components of the NF-κB inflammatory pathway, and hypertrophy markers. nih.govnih.gov
Single-Nucleus RNA Sequencing (snRNA-seq): A powerful transcriptomic tool used to profile gene expression at the single-cell level. This has been applied to tissues like the hypothalamic paraventricular nucleus (PVN) to map the cell-type-specific expression of RAS components, including the Mas1 receptor for Ang-(1-7), and to observe how their expression changes in models of hypertension and obesity. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a common method for measuring the concentration of specific proteins, such as cytokines (e.g., IL-6, IL-8, IL-10) and angiotensinogen, in tissue homogenates or plasma. nih.govnih.gov
Assessment of Cellular and Tissue-Level Responses:
Histology and Immunohistochemistry: Tissue sections are stained to visualize structural changes, such as fibrosis (e.g., with collagen staining) and hypertrophy. Immunohistochemistry uses antibodies to localize specific proteins within the tissue architecture, such as components of the RAS. researchgate.net
Measurement of Oxidative Stress: The production of reactive oxygen species (ROS) is a key endpoint in studies of cardiovascular injury. Ang-(1-7) has been shown to reduce cardiac ROS production, which can be measured using various biochemical assays. oatext.com
Signaling Pathway Analysis: The activation of intracellular signaling pathways is a critical endpoint. Ang-(1-7) is known to stimulate nitric oxide (NO) production and inhibit pathways like the extracellular signal-regulated kinase 1/2 (ERK1/2), which is involved in cell proliferation. nih.gov These endpoints are measured using techniques like phosphorylation-specific antibodies in Western blotting and NO measurement assays.
Table 1: Research Findings on Angiotensin-(1-7) in Pharmacological Models
| Model Type | Specific Model | Key Findings Related to Angiotensin-(1-7) |
|---|---|---|
| In Vivo | Myocardial Infarction (Rat) | Improved cardiac function, reduced expression of TGF-β and collagen type I. oatext.com |
| Spontaneously Hypertensive Rat (SHR) | Reduced development of severe hypertension and end-organ damage. oatext.com | |
| Sepsis (Sheep, CLP model) | Prevented septic shock, reduced norepinephrine requirements, and limited IL-6 increase. nih.gov | |
| Renovascular Hypertension (2K1C) | Modulates levels of ACE2, a key enzyme in its production. frontiersin.org | |
| In Vitro | Isolated Human Arteries | Antagonized Angiotensin II-induced vasoconstriction. ahajournals.orgnih.gov |
| Neonatal Cardiac Myocytes | Demonstrated an anti-hypertrophic role, counteracting Angiotensin II effects. portlandpress.com | |
| Human Cardiac Fibroblasts | Angiotensin II was found to upregulate ACE2 expression, suggesting a feedback loop involving Ang-(1-7) production. researchgate.net |
Table 2: Common Endpoints Measured in Angiotensin-(1-7) Research
| Endpoint Category | Specific Endpoint Measured | Methodology Used |
|---|---|---|
| Peptide/Enzyme Levels | Ang-(1-7) & Angiotensin II Concentration | LC/MS, HPLC-RIA nih.govnih.gov |
| ACE Activity | Fluorometric substrate assay ahajournals.org | |
| Gene/Protein Expression | Cytokine Levels (IL-6, TNF-α) | ELISA nih.govnih.gov |
| Hypertrophy Markers | Western Blot, snRNA-seq oatext.comnih.gov | |
| Fibrosis Markers (Collagen, TGF-β) | Histology, Western Blot oatext.com | |
| Cellular Response | Reactive Oxygen Species (ROS) | Biochemical assays oatext.com |
| Nitric Oxide (NO) Production | NO measurement assays nih.gov | |
| Vasoconstriction/Vasodilation | Organ bath experiments ahajournals.org |
Future Research Directions and Unanswered Questions in Angiotensin Peptide Biology
Elucidating the Precise Biological Roles of Lesser-Studied Angiotensin Fragments (e.g., Angiotensin (1-6))
The classical view of the Renin-Angiotensin System primarily focuses on the conversion of Angiotensin I (Ang I) to the potent vasoconstrictor Angiotensin II. medchemexpress.comwikipedia.org However, the RAS is a complex cascade that generates a variety of other angiotensin peptides, many of which have unknown or poorly understood functions. Among these is Angiotensin (1-6), a hexapeptide fragment of Angiotensin I/II. chemsrc.commedchemexpress.com
Currently, detailed research findings on the specific biological roles of Angiotensin (1-6) are sparse. Its formation is a result of the cleavage of Angiotensin I/II. medchemexpress.comchemsrc.com While Angiotensin II is known to be a potent vasoconstrictor and plays a key role in blood pressure regulation, the physiological effects of Angiotensin (1-6) remain largely uncharacterized. targetmol.comwikipedia.org The lack of dedicated studies on this fragment means its interactions with receptors, its metabolic pathways, and its potential contributions to both normal physiology and disease are yet to be determined.
Future research should prioritize the characterization of these lesser-studied fragments. Key unanswered questions include:
What are the primary enzymes responsible for the generation and degradation of Angiotensin (1-6)?
Does Angiotensin (1-6) bind to known angiotensin receptors, such as AT1 or AT2, or does it have its own specific receptor? sigmaaldrich.comnih.gov
What are the downstream signaling pathways activated by Angiotensin (1-6)?
Does Angiotensin (1-6) exert any physiological effects, for instance, on blood pressure, inflammation, or cell proliferation?
Answering these questions will provide a more complete understanding of the RAS and may reveal novel therapeutic targets for a range of diseases.
Advanced Structural Biology of Angiotensin-Receptor Complexes
A deeper understanding of how angiotensin peptides exert their effects requires detailed knowledge of their interactions with their receptors at an atomic level. While the structures of the AT1 and AT2 receptors have been studied, high-resolution crystal structures of Angiotensin II bound to the AT1 receptor are still not available. nih.gov
Future research employing advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), will be crucial in visualizing these complexes. Such studies will provide insights into:
The precise binding pocket of angiotensin peptides on their receptors.
The conformational changes that occur in the receptor upon peptide binding and activation.
The structural basis for the differential signaling of various angiotensin peptides.
This knowledge will be invaluable for the rational design of more specific and effective drugs targeting the RAS.
Interplay between Local Tissue RAS and Circulating RAS in Pathophysiology
The traditional view of the RAS as a circulating hormonal system has been expanded by the discovery of local, tissue-specific RAS in various organs, including the heart, kidneys, and brain. physiology.org These local systems can independently produce angiotensin peptides, which then act in a paracrine or autocrine manner. physiology.org
While it is understood that both the circulating and tissue RAS contribute to pathophysiology, the precise nature of their interplay is an area of active investigation. Future research needs to address:
How does the circulating RAS influence the activity of local tissue RAS, and vice versa?
What are the relative contributions of systemic versus local RAS to the development and progression of diseases like hypertension, heart failure, and kidney disease? nih.gov
How do therapeutic interventions that target the circulating RAS, such as ACE inhibitors and angiotensin receptor blockers (ARBs), affect local tissue RAS? wikipedia.org
A clearer understanding of this interplay will enable the development of more targeted therapies that can modulate RAS activity in specific tissues.
Systems Biology Approaches to Angiotensin Signaling Networks
The signaling pathways initiated by angiotensin peptides are not linear but are part of complex and interconnected networks. A systems biology approach, which integrates experimental data with computational modeling, is necessary to unravel this complexity.
Future research in this area should focus on:
Developing comprehensive mathematical models of angiotensin signaling networks.
Using these models to predict how the system will respond to various stimuli and perturbations.
Identifying key nodes and feedback loops in the network that could be targeted for therapeutic intervention.
By taking a holistic view of angiotensin signaling, systems biology can provide novel insights into the dynamic regulation of the RAS and its role in health and disease.
Development of Novel Research Tools and Probes for Angiotensin Receptors and Enzymes
Progress in understanding the RAS is critically dependent on the availability of high-quality research tools. While selective agonists and antagonists for the main angiotensin receptors exist, there is a need for more sophisticated probes. sigmaaldrich.com
Future research should focus on the development of:
Fluorescently labeled angiotensin peptides and receptor ligands for use in advanced imaging techniques.
Genetically encoded biosensors that can monitor receptor activity and downstream signaling in real-time.
Novel chemical probes to identify and characterize the activity of the various enzymes involved in angiotensin metabolism. ahajournals.org
These advanced tools will enable researchers to dissect the intricacies of angiotensin biology with greater precision and will undoubtedly lead to new discoveries and therapeutic innovations.
Q & A
Q. How can researchers design translational studies to bridge preclinical findings on Angiotensin I/II (1-6) to clinical applications?
- Answer : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to extrapolate doses from animal studies. Prioritize biomarkers (e.g., urinary angiotensinogen) for early-phase trials. Engage multidisciplinary teams to address species-specific RAS differences and ethical considerations in human trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
